This compound belongs to the class of nucleoside analogs, which are often used in medicinal chemistry due to their ability to mimic natural nucleosides. It is derived from the natural nucleoside adenine, modified to enhance its pharmacological properties. Its molecular formula is with a molecular weight of approximately 346.137 g/mol .
The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenine involves several key steps, typically utilizing glycosylation reactions. One common method includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and selectivity during these reactions.
The molecular structure of 8-Bromo-9-beta-D-xylofuranosyladenine features:
The stereochemistry is defined by four stereocenters present in the molecule, contributing to its unique conformational properties. Studies have shown that this compound exhibits specific conformational preferences in both solid-state and solution environments, which can affect its binding affinity to various biological targets .
8-Bromo-9-beta-D-xylofuranosyladenine can participate in several chemical reactions:
The mechanism of action of 8-Bromo-9-beta-D-xylofuranosyladenine primarily involves its incorporation into nucleic acids. Once phosphorylated, it can be integrated into RNA or DNA strands during replication or transcription:
The physical and chemical properties of 8-Bromo-9-beta-D-xylofuranosyladenine include:
These properties are critical for determining its behavior in biological systems and during pharmacological applications.
The applications of 8-Bromo-9-beta-D-xylofuranosyladenine are primarily focused on:
Bromination at the C8 position of adenine is a critical step in synthesizing 8-Bromo-9-beta-D-xylofuranosyladenine (CAS# 15830-78-1). This electrophilic aromatic substitution typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dimethylformamide or acetic acid. The reaction exploits the electron-rich character of the purine ring, with the C8 position being particularly susceptible to electrophilic attack due to its lower electron density compared to other ring positions. The presence of the 6-amino group directs electrophiles to the ortho-para positions, favoring C8 modification [2] [6]. For adenine derivatives, bromination must precede glycosylation because the bulky bromo substituent at C8 sterically hinders the formation of the N-glycosidic bond. This sequence prevents undesired regioisomers and ensures high yield. The reaction requires strict temperature control (0–25°C) and inert atmosphere to avoid polybromination or degradation, with yields typically exceeding 80% when using NBS due to its milder reactivity and easier handling compared to elemental bromine [6].
Glycosylation involves coupling a brominated adenine base with a peracetylated or benzoylated D-xylofuranose donor to form the N9-glycosidic bond. The N-glycosylation employs the Vorbrüggen method, using Lewis acids like tin(IV) chloride or trimethylsilyl triflate as catalysts. These catalysts activate the anomeric center of the xylofuranose donor by generating a highly electrophilic oxocarbenium ion intermediate. The reaction proceeds via an S~N~1 mechanism, where the purine anion attacks the anomeric carbon from the β-face due to the neighboring group participation of the 2-O-acyl protecting group. This participation enforces β-selectivity by forming a transient acyloxonium ion that blocks α-face approach [6]. Solvent choice is critical: anhydrous dichloromethane or acetonitrile minimizes hydrolysis, while elevated temperatures (50–80°C) accelerate the reaction. Under optimized conditions, β:α anomer ratios exceed 9:1, with isolated yields of the desired β-anomer reaching 60–75%. The unnatural D-xylose configuration (with 3-OH and 2-OH in cis orientation) imposes greater steric challenges than ribose-based nucleosides, necessitating precise control of reaction kinetics [1] [6].
A sequential protecting group strategy is essential for regioselective functionalization. The 5-hydroxyl of the xylose moiety is typically protected with acid-labile groups like *tert-butyldiphenylsilyl (TBDPS) or trityl, while benzoyl or acetyl groups mask the 2- and 3-hydroxyls. These groups prevent undesired side reactions during glycosylation and bromination. The acid sensitivity of the N-glycosidic bond necessitates mild deprotection conditions. Silyl ethers (e.g., TBDPS) are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, while acyl groups are cleaved with methanolic ammonia or sodium methoxide. The order of deprotection is crucial: base-labile acyl groups are removed first to avoid β-elimination at the sugar moiety. Final global deprotection yields the title compound with >95% purity after recrystallization from ethanol-water mixtures. High-performance liquid chromatography confirms the absence of anomeric mixtures or aglycone impurities, with retention times benchmarked against known standards [6].
Table 1: Physicochemical Properties of 8-Bromo-9-beta-D-xylofuranosyladenine
Property | Value |
---|---|
CAS Registry Number | 15830-78-1 |
Molecular Formula | C₁₀H₁₂BrN₅O₄ |
Molecular Weight | 346.14 g/mol |
SMILES Notation | [C@@H]3([N]1C(=NC2=C1N=CN=C2N)Br)C@HC@@HC@HCO |
InChI Key | VJUPMOPLUQHMLE-ZUAPJGPHSA-N |
Calculated Density | 2.46 g/cm³ |
Calculated Boiling Point | 717.7°C at 760 mmHg |
Single-crystal X-ray diffraction provides atomic-resolution insights into the solid-state conformation. Crystals are typically grown from dimethyl sulfoxide/methanol mixtures and belong to a monoclinic space group (e.g., P2₁). The unit cell parameters (a = 9.42 Å, b = 11.38 Å, c = 17.65 Å, β = 95.5°) accommodate four molecules per asymmetric unit. The glycosidic bond angle (χ = O4′-C1′-N9-C4) measures ≈ −105°, confirming the syn conformation observed in solution. This orientation results from steric clash between the 8-bromo substituent and the xylose ring’s 2′-hydroxyl, forcing the base to rotate toward the sugar [3] [6]. The xylofuranose ring adopts a twist conformation (³T₂), with pseudorotation phase angles (P) of ≈ 15° and maximum puckering amplitude (τ~m~) of ≈ 38°. This represents a deviation from ideal C3′-endo due to crystal packing forces. Intramolecular hydrogen bonding occurs between O3′-H⋯N3 (distance ≈ 2.85 Å) and O5′-H⋯O2′ (≈ 2.78 Å), stabilizing the syn orientation. Intermolecular hydrogen bonds (e.g., N6-H⋯O2′, N7-H⋯O5′) create extended chains along the b-axis, while van der Waals interactions between bromine atoms and hydrophobic bases facilitate stacking at 3.4 Å intervals. Unlike arabinonucleosides, alkaline conditions do not induce conformational changes or intramolecular hydrogen bond formation, as confirmed by unchanged Nuclear Magnetic Resonance spectra at pH 12 [1] [3] [4].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: